Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate
Description
Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a structurally complex thiophene derivative featuring a piperidine-1-carbonyl group at position 5, a 3,4,5-trimethoxybenzamido substituent at position 2, and a methyl ester at position 2.
Properties
Molecular Formula |
C23H28N2O7S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 4-methyl-5-(piperidine-1-carbonyl)-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N2O7S/c1-13-17(23(28)32-5)21(33-19(13)22(27)25-9-7-6-8-10-25)24-20(26)14-11-15(29-2)18(31-4)16(12-14)30-3/h11-12H,6-10H2,1-5H3,(H,24,26) |
InChI Key |
DCGPBOVUKLRDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as acylation, amidation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Formula
- Molecular Formula : C23H28N2O7S
- Key Functional Groups : Thiophene, piperidine, carboxylate, methoxy
Anticancer Activity
Research indicates that compounds with similar structures to methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate exhibit significant anticancer properties. In vitro studies have shown that related compounds can inhibit tumor cell growth through various mechanisms.
Case Study: Antitumor Efficacy
A study evaluated the compound's efficacy against a panel of human tumor cell lines. The results demonstrated a mean growth inhibition (GI50) of approximately 15.72 μM, indicating promising anticancer activity .
This compound may function as an inhibitor in biological pathways. Its derivatives have been researched for potential roles in treating conditions such as metabolic syndrome and CNS disorders.
Potential Mechanisms
The compound's structural features suggest it may interact with specific biological targets. Interaction studies are essential for elucidating its mechanisms of action and therapeutic potential.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Acylation : Introduction of acyl groups to enhance biological activity.
- Amidation : Formation of amide bonds to improve solubility and stability.
- Esterification : Modification of carboxylic acid groups for better reactivity.
The compound's properties may extend into material sciences, particularly in the development of organic semiconductors or photovoltaic materials due to its unique electronic characteristics derived from the thiophene ring.
Potential Research Directions
Future research could explore:
- Photovoltaic applications : Investigating the compound's efficiency in solar cells.
- Polymer synthesis : Utilizing the compound as a building block for advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern.
Thiophene Derivatives with Modified Carbonyl Groups
- Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate Key Difference: Replaces the piperidine-1-carbonyl group with a diethylcarbamoyl moiety. This compound has been discontinued commercially, suggesting possible challenges in stability or synthesis . Molecular Weight: 464.53 g/mol .
Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
- Key Difference : Substitutes the 3,4,5-trimethoxybenzamido group with a 3,4-dichlorobenzamido moiety.
- Impact : The electron-withdrawing chlorine atoms may decrease electron density on the thiophene core, affecting reactivity and binding to electron-rich biological targets. This compound is listed as available from suppliers, indicating feasible synthesis .
Analogs with Modified Thiophene Cores
- Ethyl (E)-4-phenyl-2-(3,4,5-trimethoxybenzamido)but-3-enoate Key Difference: Replaces the thiophene ring with a but-3-enoate backbone. This compound was synthesized via palladium-catalyzed cross-coupling (65% yield) .
- 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Key Difference: Lacks the piperidine-1-carbonyl and trimethoxybenzamido groups, featuring an amino group instead. Impact: The amino group enhances nucleophilicity, making this compound a precursor for further functionalization (e.g., hydrazonoyl chloride reactions) .
Piperidine-Containing Derivatives
- 1-(p-Aminobenzoyl)-4-(3,4,5-trimethoxybenzamido)piperidine Key Difference: Retains the trimethoxybenzamido group but replaces the thiophene core with a piperidine ring linked to a p-aminobenzoyl group. Impact: The absence of the thiophene scaffold may limit π-π interactions, but the piperidine ring could improve solubility. This compound has been studied in rodent models .
Structural and Functional Analysis Table
Biological Activity
Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene derivatives class. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of the compound includes a thiophene ring substituted with various functional groups, which contribute to its biological activity. The presence of the piperidine moiety and methoxy groups enhances its interaction with biological targets.
Antitumor Activity
Research indicates that thiophene derivatives often exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell growth effectively. A structure-activity relationship (SAR) analysis revealed that modifications in the thiophene ring can lead to varying degrees of cytotoxicity against different cancer cell lines. The IC50 values for related thiophene compounds range from 23.2 to 49.9 μM, indicating promising antitumor potential .
The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets such as enzymes or receptors involved in cancer progression. For example, inhibition of key enzymes in metabolic pathways has been observed with similar compounds, leading to reduced tumor viability .
Neuroprotective Effects
Thiophene derivatives have also been explored for their neuroprotective properties. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects, which are beneficial in neurodegenerative diseases .
Study 1: Anticancer Activity
In a recent study, a series of thiophene derivatives including this compound were synthesized and tested against various cancer cell lines. The results demonstrated that this compound exhibited substantial cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the compound's ability to inhibit specific enzymes associated with cancer metabolism. The results indicated that it effectively reduced the activity of these enzymes in vitro, suggesting a potential role as an anticancer agent through metabolic modulation .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
